molecular formula C22H28N2O2S B2611745 N-(4-methoxyphenethyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1705100-07-7

N-(4-methoxyphenethyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2611745
CAS RN: 1705100-07-7
M. Wt: 384.54
InChI Key: FGPMLRQMOUHMKK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide, also known as MT-45, is a synthetic opioid that was first synthesized in the early 1970s. It has gained popularity in recent years as a designer drug and is often used as a substitute for other opioids such as morphine and heroin.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-methoxyphenethyl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide and its derivatives have been a focus in synthetic chemistry, aiming to understand their chemical behavior and potential applications. Studies have reported the synthesis and characterization of related compounds, demonstrating various methods of rearrangement and transformation. For instance, one study discussed the expansive rearrangement of N-Vinylthiazolidines to Tetrahydro-1,4-thiazepines, showcasing the chemical flexibility and potential for further chemical modifications of this class of compounds (Calvo et al., 2005). Additionally, the synthesis of derivatives like 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate has been detailed, revealing insights into their structural characteristics and potential biochemical interactions (Santoso et al., 2022).

Biological Activity and Applications

The derivatives of this compound have demonstrated promising biological activities. Research exploring the crystal structure of related compounds has shown a clear relationship between spatial structure and biological activity, with certain enantiomers exhibiting significant analgesic and anti-inflammatory properties, surpassing some standard drugs (Ukrainets et al., 2019). This highlights the therapeutic potential of these compounds, encouraging further exploration in pharmaceutical contexts.

Structural Analysis and Molecular Interaction

The detailed structural analysis and understanding of molecular interactions are crucial for harnessing the potential of these compounds in various applications. Studies have focused on the crystalline and molecular structures, analyzing the conformational aspects and intramolecular interactions, which play a significant role in defining their chemical behavior and potential reactivity (Reis et al., 2013). The understanding of these structural details is instrumental in guiding the synthesis of new derivatives and predicting their reactivity and interaction with biological targets.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-17-5-3-4-6-20(17)21-12-14-24(15-16-27-21)22(25)23-13-11-18-7-9-19(26-2)10-8-18/h3-10,21H,11-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPMLRQMOUHMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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